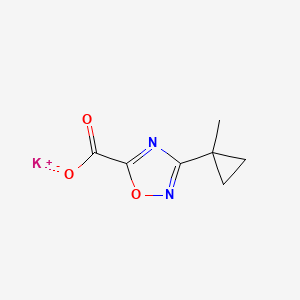

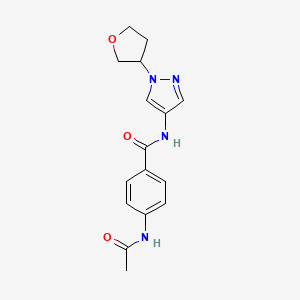

3-amino-2-(methylthio)quinazolin-4(3H)-one

Overview

Description

“3-amino-2-(methylthio)quinazolin-4(3H)-one” is a quinazolinone compound . Quinazolinones are a class of organic compounds that have been synthesized and studied for their diverse functional properties . They have been found to exhibit antibacterial effects, particularly against multi-drug resistant bacteria .

Synthesis Analysis

Quinazolinone compounds, including “this compound”, can be synthesized by a facile one-pot reaction of benzoic acid derivatives, trimethoxymethane, and aniline derivatives . This process involves the preparation and testing of various compounds against multi-drug resistant bacteria .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 1,3-diazin-2-one ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis from benzoic acid derivatives, trimethoxymethane, and aniline derivatives . The reaction involves the formation of a series of six functionally diverse new quinazolinone compounds .Scientific Research Applications

- Quinazolinones, including 3-amino-2-(methylthio)quinazolin-4(3H)-one, have demonstrated antibacterial potential. Researchers evaluated its efficacy against bacterial strains using the agar serial dilution method . Further investigations could explore its mechanism of action and potential clinical applications.

Antibacterial Activity

Future Directions

The future directions for the study of “3-amino-2-(methylthio)quinazolin-4(3H)-one” could include further exploration of its antibacterial effects, particularly against multi-drug resistant bacteria . Additionally, the synthesis process could be optimized to improve yield and reduce environmental impact.

Mechanism of Action

Target of Action

Similar quinazoline derivatives have been reported for their antibacterial, antifungal, anti-hiv, anthelmintic, cns depressant, and antitubercular activities . Therefore, it’s plausible that 3-amino-2-(methylthio)quinazolin-4(3H)-one may interact with similar targets.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function and resulting in its observed biological activities .

Biochemical Pathways

Given the reported activities of similar compounds, it’s likely that this compound may affect multiple pathways related to its targets .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may exert its effects at the molecular and cellular levels .

properties

IUPAC Name |

3-amino-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-11-7-5-3-2-4-6(7)8(13)12(9)10/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIRPPABZOKWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)